![molecular formula C15H17F3N2O3 B4266463 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266463.png)
1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as Pifithrin-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Pifithrin-α is a synthetic compound that was first synthesized in 2001 by Wang et al. and has since been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is complex and involves multiple pathways. One of the primary mechanisms of action of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is its ability to inhibit the activity of p53, a tumor suppressor gene that plays a critical role in regulating cell growth and apoptosis. By inhibiting the activity of p53, 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα has been shown to have a wide range of biochemical and physiological effects. Studies have shown that 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα can inhibit the activity of various enzymes and proteins, including p53, HSP70, and HSP90. 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα has also been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα in lab experiments is its ability to selectively inhibit the activity of p53, making it a useful tool for studying the role of p53 in various cellular processes. However, one of the limitations of using 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is its potential toxicity and off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for the study of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα. One area of research is the development of more selective and potent inhibitors of p53 that can be used in cancer therapy. Another area of research is the study of the potential therapeutic applications of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα in other fields of medicine, such as neurodegenerative diseases and cardiovascular disease.
Conclusion:
In conclusion, 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is a complex process that requires a high level of expertise and precision. 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα has been extensively studied for its mechanism of action and physiological effects, and has shown promise as a potential anti-cancer agent. However, further research is needed to fully understand the potential therapeutic applications of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα and to develop more selective and potent inhibitors of p53.
Scientific Research Applications
1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα is its use as a potential anti-cancer agent. Studies have shown that 1-(4-isopropoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-olα can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-9(2)23-12-6-4-11(5-7-12)13(21)20-14(22,15(16,17)18)8-10(3)19-20/h4-7,9,22H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZSTCXWSGMDNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl][4-(propan-2-yloxy)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.